1-Bromo-3-chloro-2-methoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-2-methoxy-4-methylbenzene is an aromatic compound characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on a benzene ring. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine atoms on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene can be synthesized through electrophilic substitution reactions. One common method involves the bromination of 3-chlorophenyltrimethylgermanium, which introduces the bromine atom onto the benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts alkylation to introduce the methyl group, followed by bromination and chlorination steps to add the respective halogens .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding quinones, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions:
Bromination: Typically carried out using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Chlorination: Chlorine (Cl₂) with a catalyst such as iron(III) chloride (FeCl₃) is used for chlorination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives are common products.
Scientific Research Applications
1-Bromo-3-chloro-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 1-Bromo-3-chloro-2-methoxy-4-methylbenzene involves its interaction with various molecular targets. The presence of halogen atoms makes it a good candidate for electrophilic aromatic substitution reactions, where it can act as an electrophile or nucleophile depending on the reaction conditions .
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-methoxy-3-methylbenzene
- 1-Bromo-4-chloro-2-methoxy-5-methylbenzene
- 1-Bromo-2-chlorobenzene
- 1-Bromo-4-chlorobenzene
Uniqueness: 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The combination of bromine, chlorine, methoxy, and methyl groups provides distinct chemical properties compared to other bromochlorobenzenes .
Properties
IUPAC Name |
1-bromo-3-chloro-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCQLILGIJCOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682121 |
Source
|
Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-61-2 |
Source
|
Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.